molecular formula C8H16ClNO3 B15314286 Methyl4-aminooxepane-4-carboxylatehydrochloride

Methyl4-aminooxepane-4-carboxylatehydrochloride

Cat. No.: B15314286
M. Wt: 209.67 g/mol
InChI Key: SFDXNRIUDJAYHF-UHFFFAOYSA-N
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Description

Methyl 4-aminooxepane-4-carboxylate hydrochloride is a chemical compound that belongs to the class of oxepane derivatives It is characterized by the presence of an amino group and a carboxylate ester group on an oxepane ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminooxepane-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybutanoic acid with an amine to form the oxepane ring, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as hydrochloric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of methyl 4-aminooxepane-4-carboxylate hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and in-line monitoring systems ensures consistent product quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminooxepane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminooxepane derivatives.

Scientific Research Applications

Methyl 4-aminooxepane-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 4-aminooxepane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxepane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminocyclohexanecarboxylate hydrochloride: Similar structure but with a cyclohexane ring instead of an oxepane ring.

    Methyl 4-aminotetrahydropyran-4-carboxylate hydrochloride: Contains a tetrahydropyran ring instead of an oxepane ring.

Uniqueness

Methyl 4-aminooxepane-4-carboxylate hydrochloride is unique due to the presence of the oxepane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl 4-aminooxepane-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-11-7(10)8(9)3-2-5-12-6-4-8;/h2-6,9H2,1H3;1H

InChI Key

SFDXNRIUDJAYHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCOCC1)N.Cl

Origin of Product

United States

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